Cas no 2308272-71-9 (N-Methyl-N-[[3-[(phenylsulfonyl)amino]phenyl]methyl]-2-propenamide)
![N-Methyl-N-[[3-[(phenylsulfonyl)amino]phenyl]methyl]-2-propenamide structure](https://nl.kuujia.com/scimg/cas/2308272-71-9x500.png)
2308272-71-9 structure
Productnaam:N-Methyl-N-[[3-[(phenylsulfonyl)amino]phenyl]methyl]-2-propenamide
N-Methyl-N-[[3-[(phenylsulfonyl)amino]phenyl]methyl]-2-propenamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2308272-71-9
- EN300-26579764
- N-[(3-benzenesulfonamidophenyl)methyl]-N-methylprop-2-enamide
- Z2285377464
- N-Methyl-N-[[3-[(phenylsulfonyl)amino]phenyl]methyl]-2-propenamide
-
- Inchi: 1S/C17H18N2O3S/c1-3-17(20)19(2)13-14-8-7-9-15(12-14)18-23(21,22)16-10-5-4-6-11-16/h3-12,18H,1,13H2,2H3
- InChI-sleutel: BKRJCARETGTJGL-UHFFFAOYSA-N
- LACHT: C(N(C)CC1=CC=CC(NS(C2=CC=CC=C2)(=O)=O)=C1)(=O)C=C
Berekende eigenschappen
- Exacte massa: 330.10381361g/mol
- Monoisotopische massa: 330.10381361g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 506
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 74.9Ų
- XLogP3: 2.3
N-Methyl-N-[[3-[(phenylsulfonyl)amino]phenyl]methyl]-2-propenamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579764-0.05g |
N-[(3-benzenesulfonamidophenyl)methyl]-N-methylprop-2-enamide |
2308272-71-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Methyl-N-[[3-[(phenylsulfonyl)amino]phenyl]methyl]-2-propenamide Gerelateerde literatuur
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Peng Chen Nanoscale, 2010,2, 1474-1479
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2. Back matter
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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